![molecular formula C17H24N2O3S B5264347 5-{[(2-cyclohex-1-en-1-ylethyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5264347.png)
5-{[(2-cyclohex-1-en-1-ylethyl)amino]sulfonyl}-N,2-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-{[(2-cyclohex-1-en-1-ylethyl)amino]sulfonyl}-N,2-dimethylbenzamide, also known as CAY10566, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, and its mechanism of action has been extensively investigated.
Wirkmechanismus
The mechanism of action of 5-{[(2-cyclohex-1-en-1-ylethyl)amino]sulfonyl}-N,2-dimethylbenzamide involves the inhibition of carbonic anhydrase IX and XII enzymes. These enzymes play a crucial role in maintaining the pH balance of cancer cells, which is critical for their survival. Inhibition of these enzymes leads to a decrease in the pH level of cancer cells, ultimately resulting in their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor invasion and metastasis. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-{[(2-cyclohex-1-en-1-ylethyl)amino]sulfonyl}-N,2-dimethylbenzamide in lab experiments is its specificity towards carbonic anhydrase IX and XII enzymes. This compound has been extensively studied for its potential therapeutic applications, making it a well-characterized molecule. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 5-{[(2-cyclohex-1-en-1-ylethyl)amino]sulfonyl}-N,2-dimethylbenzamide. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease. Additionally, further studies can be conducted to investigate the potential of this compound as a combination therapy with other anticancer agents. Finally, the development of more water-soluble analogs of this compound can also be explored to overcome its limitations in certain experimental setups.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a therapeutic agent for cancer. Its mechanism of action has been extensively investigated, and it has been found to have several biochemical and physiological effects. While it has some limitations in certain experimental setups, its specificity towards carbonic anhydrase IX and XII enzymes makes it a well-characterized molecule that can be used in various scientific research studies. There are several future directions for the study of this compound, and further research in this area can lead to the development of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 5-{[(2-cyclohex-1-en-1-ylethyl)amino]sulfonyl}-N,2-dimethylbenzamide involves the reaction of 2-cyclohex-1-en-1-ylamine with 5-amino-N,2-dimethylbenzamide in the presence of sulfur dioxide and triethylamine. The resulting product is then treated with chlorosulfonic acid to obtain the final compound, this compound.
Wissenschaftliche Forschungsanwendungen
5-{[(2-cyclohex-1-en-1-ylethyl)amino]sulfonyl}-N,2-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of several enzymes, including carbonic anhydrase IX and XII, which are overexpressed in various types of cancer. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-13-8-9-15(12-16(13)17(20)18-2)23(21,22)19-11-10-14-6-4-3-5-7-14/h6,8-9,12,19H,3-5,7,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKAPRKFSZPXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CCCCC2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-2-oxoacetamide](/img/structure/B5264277.png)
![1-methyl-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B5264282.png)
phosphonium chloride](/img/structure/B5264293.png)
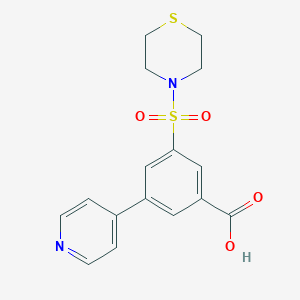
![2,4-dimethyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5264304.png)
![N-(2-phenylethyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5264322.png)
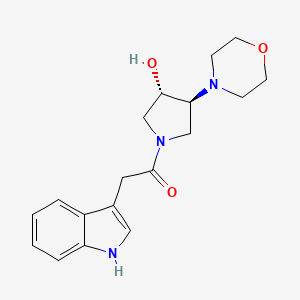
![6-[3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B5264333.png)
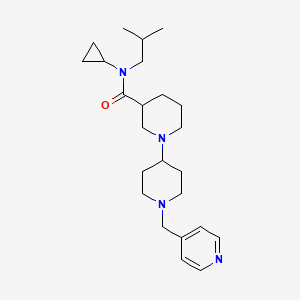
![1-[(2,4-dichlorobenzyl)amino]-2-propanol hydrochloride](/img/structure/B5264343.png)
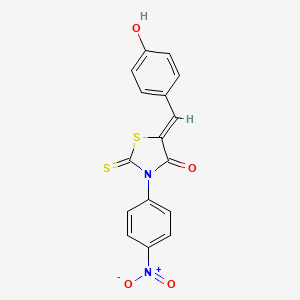
![1,3,3-trimethyl-6-[3-(2-nitrophenyl)-2-propen-1-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5264351.png)
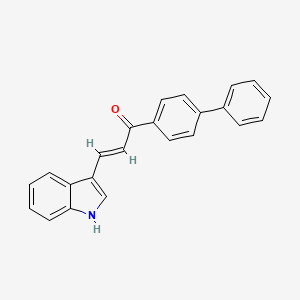
![N-(2,4-difluorophenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5264357.png)
